4-Bromo-N-cyclopropyl-2-methoxybenzamide
Overview
Description
“4-Bromo-N-cyclopropyl-2-methoxybenzamide” is a chemical compound with the CAS Number: 1257665-11-4 . It has a molecular weight of 270.13 .
Molecular Structure Analysis
The molecular formula of “4-Bromo-N-cyclopropyl-2-methoxybenzamide” is C11H12BrNO2 . The InChI Code is 1S/C11H12BrNO2/c1-15-10-6-7 (12)2-5-9 (10)11 (14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3, (H,13,14) .Physical And Chemical Properties Analysis
The average mass of “4-Bromo-N-cyclopropyl-2-methoxybenzamide” is 270.122 Da and the monoisotopic mass is 269.005127 Da .Scientific Research Applications
Hypoglycemic and Hypolipidemic Activities
4-Bromo-N-cyclopropyl-2-methoxybenzamide shows potential in the treatment of type 2 diabetes. A study explored derivatives of Glibenclamide, a sulfonylurea oral hypoglycemic drug, by modifying its structure. It was found that bromide substitution in the benzamide ring could slightly improve anti-hyperglycemic potency compared to the root drug (Ahmadi et al., 2014).
Radiosynthesis for Serotonin Receptors
Research in radioiodination of compounds related to 4-Bromo-N-cyclopropyl-2-methoxybenzamide for targeting serotonin-5HT2 receptors has been conducted. This work is significant for developing tracers in γ-emission tomography, a diagnostic tool in neuroscience (Mertens et al., 1994).
Radical Scavenging Activity
Studies on nitrogen-containing bromophenols, which are structurally related to 4-Bromo-N-cyclopropyl-2-methoxybenzamide, have demonstrated potent scavenging activity against radicals. This suggests potential applications in the food and pharmaceutical industries as natural antioxidants (Li et al., 2012).
Antiviral Activities
N-Phenylbenzamide derivatives, including compounds structurally related to 4-Bromo-N-cyclopropyl-2-methoxybenzamide, have shown promising antiviral activity against Enterovirus 71. One such compound demonstrated low cytotoxicity and high efficacy, indicating potential as a lead compound for anti-EV 71 drugs (Ji et al., 2013).
Pharmaceutical Properties Improvement
Research focused on improving the pharmaceutical properties of compounds related to 3-Methoxybenzamide, which shares a similar structure with 4-Bromo-N-cyclopropyl-2-methoxybenzamide. This led to the identification of potent antistaphylococcal compounds with enhanced pharmaceutical properties (Haydon et al., 2010).
Safety and Hazards
properties
IUPAC Name |
4-bromo-N-cyclopropyl-2-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10-6-7(12)2-5-9(10)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLKRLAWVDESHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681830 | |
Record name | 4-Bromo-N-cyclopropyl-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-cyclopropyl-2-methoxybenzamide | |
CAS RN |
1257665-11-4 | |
Record name | 4-Bromo-N-cyclopropyl-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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